An In-depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid
An In-depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Fluoro-6-iodophenylboronic acid, a key building block in modern synthetic chemistry. Its unique substitution pattern makes it a valuable reagent for introducing sterically hindered 2-fluoro-6-iodophenyl moieties, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
Core Chemical and Physical Properties
2-Fluoro-6-iodophenylboronic acid is a solid organic compound notable for its dual halogen substitution. The electron-withdrawing nature of the fluorine atom and the reactivity of the iodine atom, combined with the versatile boronic acid group, make it a strategic component in cross-coupling reactions.
Quantitative Data Summary
The key physicochemical properties of 2-Fluoro-6-iodophenylboronic acid are summarized in the table below. Specific data such as pKa and solubility in various organic solvents are not widely reported in public literature and are best obtained from the supplier's Certificate of Analysis.
| Property | Value | Citation(s) |
| CAS Number | 870777-22-3 | [1] |
| Molecular Formula | C₆H₅BFIO₂ | [1][2] |
| Molecular Weight | 265.82 g/mol | [1][2] |
| Melting Point | 135-139 °C | [3] |
| Appearance | Typically an off-white to white solid | |
| Synonyms | Boronic acid, B-(2-fluoro-6-iodophenyl)- | [2] |
Reactivity and Core Applications: Suzuki-Miyaura Cross-Coupling
The primary application of 2-Fluoro-6-iodophenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.
The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring, while the ortho-iodo group provides an additional reactive site for subsequent transformations. The steric hindrance from the two ortho substituents can present challenges but also allows for the synthesis of highly substituted, conformationally restricted biaryl systems, which are of great interest in drug design.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition : The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[4][5]
Experimental Protocols
The following sections provide detailed, representative methodologies. Note: These protocols are generalized and may require optimization based on the specific substrate and desired scale. All manipulations should be performed by trained professionals in a controlled laboratory setting.
Synthesis of 2-Fluoro-6-iodophenylboronic Acid
This procedure is based on the common method of halogen-metal exchange followed by borylation. The starting material is 1-fluoro-2,6-diiodobenzene or a related halogenated precursor. A plausible route involves selective lithiation followed by quenching with a borate ester.
Workflow for Synthesis
Detailed Methodology:
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add 1-fluoro-3-iodobenzene (1.0 eq.).
-
Dissolution : Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (approx. 1.05 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The position ortho to the fluorine is preferentially deprotonated.
-
Stirring : Stir the resulting solution at -78 °C for 1-2 hours.
-
Borylation : Add triisopropyl borate (1.2 eq.) dropwise, again maintaining a low temperature.
-
Warming : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching and Hydrolysis : Cool the mixture to 0 °C and slowly quench by adding 1N hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical coupling reaction between 2-Fluoro-6-iodophenylboronic acid and a generic aryl bromide (Ar-Br).
Reagents and Materials:
-
2-Fluoro-6-iodophenylboronic acid (1.2 eq.)
-
Aryl bromide (Ar-Br) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., Toluene, or a mixture like 1,4-Dioxane/Water)
-
Schlenk flask or reaction vial, inert atmosphere (Argon or Nitrogen)
Detailed Methodology:
-
Reaction Setup : To a Schlenk flask charged with a stir bar, add the aryl bromide (1.0 eq.), 2-Fluoro-6-iodophenylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[6]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition : Add the degassed solvent(s) via syringe. For example, use a 4:1 mixture of 1,4-dioxane and water.[5]
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight or until reaction completion is confirmed by a monitoring technique like TLC or GC-MS.[6]
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[6]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[5]
Safety and Handling
2-Fluoro-6-iodophenylboronic acid, like many boronic acids and their derivatives, requires careful handling. Users should consult the full Safety Data Sheet (SDS) from the supplier before use.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Hazards : The compound may cause skin and serious eye irritation.[8] Avoid inhalation of dust.
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid formation of dust. Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and may undergo dehydration or trimerization.
-
First Aid :
-
Skin Contact : Wash off with plenty of soap and water.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]
-
Inhalation : Move person to fresh air.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.[7]
-
Conclusion
2-Fluoro-6-iodophenylboronic acid is a highly functionalized and valuable building block for organic synthesis. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it enables the construction of sterically demanding and electronically tuned biaryl structures. While its synthesis and application require careful control of reaction conditions, the protocols outlined in this guide provide a solid foundation for its successful use in research and development.
References
- 1. scbt.com [scbt.com]
- 2. CAS 870777-22-3 | 2-Fluoro-6-iodophenylboronic acid - Synblock [synblock.com]
- 3. 2-FLUORO-6-IODOPHENYLBORONIC ACID [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
